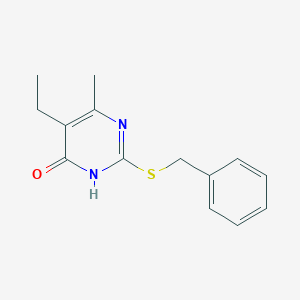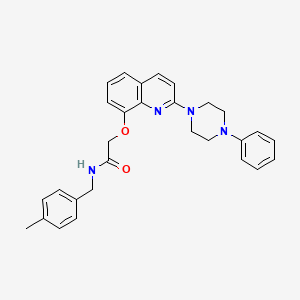
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine (also known as DMPSG) is an organosulfur compound that has been studied extensively for its potential in various scientific research applications. In particular, DMPSG has been used in studies of biochemical and physiological effects, and as a tool in laboratory experiments.
科学的研究の応用
DMPSG has been used in a variety of scientific research applications. One of the most common applications is in the study of biochemical and physiological effects. In particular, DMPSG has been used to study the effects of various compounds on the human body, including the effects of drugs, hormones, and other compounds. DMPSG has also been used as a tool in laboratory experiments, particularly in the study of enzymatic reactions.
作用機序
The mechanism of action of DMPSG is not fully understood. However, it is believed that DMPSG acts as an inhibitor of certain enzymes, which can lead to changes in the biochemical and physiological effects of the compounds being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPSG are not yet fully understood. However, some studies have suggested that DMPSG may have an inhibitory effect on certain enzymes, which could lead to changes in the biochemical and physiological effects of the compounds being studied.
実験室実験の利点と制限
One of the major advantages of using DMPSG in laboratory experiments is its low cost and availability. Additionally, DMPSG is relatively easy to synthesize and is relatively stable in aqueous solutions. However, DMPSG can be toxic at high concentrations, and its effects are not yet fully understood.
将来の方向性
There are a number of potential future directions for the use of DMPSG in scientific research. One potential direction is to further explore the biochemical and physiological effects of DMPSG, in order to gain a better understanding of its mechanism of action. Additionally, DMPSG could be used to study the effects of drugs, hormones, and other compounds on the human body. Finally, DMPSG could be used as a tool in laboratory experiments, particularly in the study of enzymatic reactions.
合成法
The synthesis of DMPSG is relatively straightforward and involves the reaction of the corresponding dimethylphenylsulfonyl chloride and glycine in the presence of a base. The reaction is typically conducted in an aqueous solution, with a base such as sodium hydroxide or potassium hydroxide. This yields the desired product, DMPSG, in good yields.
特性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-4-5-10(6-9(8)2)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWRLRQVFWJHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)
![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)

![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2395803.png)


![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)

![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)